molecular formula C14H14N2 B14572392 (e)-1-(4-Ethylphenyl)-2-phenyldiazene CAS No. 61653-37-0

(e)-1-(4-Ethylphenyl)-2-phenyldiazene

Cat. No.: B14572392
CAS No.: 61653-37-0
M. Wt: 210.27 g/mol
InChI Key: PMQVUAPJLIZXCL-UHFFFAOYSA-N
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Description

(e)-1-(4-Ethylphenyl)-2-phenyldiazene is an organic compound belonging to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely known for their vivid colors, making them useful as dyes and pigments. This particular compound features an ethyl group attached to the phenyl ring, which can influence its chemical properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (e)-1-(4-Ethylphenyl)-2-phenyldiazene typically involves the diazotization of 4-ethylaniline followed by a coupling reaction with benzene. The process can be summarized as follows:

    Diazotization: 4-Ethylaniline is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then reacted with benzene in the presence of a base, such as sodium hydroxide (NaOH), to form this compound.

Industrial Production Methods

Industrial production of azo compounds, including this compound, often involves large-scale batch or continuous processes. These methods ensure high yield and purity of the final product. The reaction conditions are carefully controlled to optimize the formation of the desired azo compound while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

(e)-1-(4-Ethylphenyl)-2-phenyldiazene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro compounds.

    Reduction: Reduction of the azo group (N=N) can yield amines.

    Substitution: Electrophilic substitution reactions can occur on the phenyl rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenyl derivatives depending on the substituents introduced.

Scientific Research Applications

(e)-1-(4-Ethylphenyl)-2-phenyldiazene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and other colorants due to its vivid color properties.

Mechanism of Action

The mechanism of action of (e)-1-(4-Ethylphenyl)-2-phenyldiazene involves its interaction with molecular targets and pathways within biological systems. The compound can undergo metabolic activation, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including antimicrobial and anticancer activities. The specific molecular targets and pathways involved depend on the context of its application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (e)-1-(4-Methylphenyl)-2-phenyldiazene: Similar structure with a methyl group instead of an ethyl group.

    (e)-1-(4-Chlorophenyl)-2-phenyldiazene: Contains a chlorine atom on the phenyl ring.

    (e)-1-(4-Methoxyphenyl)-2-phenyldiazene: Features a methoxy group on the phenyl ring.

Uniqueness

(e)-1-(4-Ethylphenyl)-2-phenyldiazene is unique due to the presence of the ethyl group, which can influence its chemical reactivity and physical properties. This structural variation can lead to differences in its applications and effectiveness in various fields, such as its use as a dye or its biological activities.

Properties

CAS No.

61653-37-0

Molecular Formula

C14H14N2

Molecular Weight

210.27 g/mol

IUPAC Name

(4-ethylphenyl)-phenyldiazene

InChI

InChI=1S/C14H14N2/c1-2-12-8-10-14(11-9-12)16-15-13-6-4-3-5-7-13/h3-11H,2H2,1H3

InChI Key

PMQVUAPJLIZXCL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N=NC2=CC=CC=C2

Origin of Product

United States

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